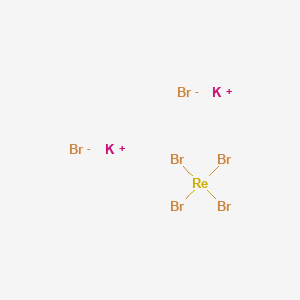
Dipotassium;tetrabromorhenium;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dipotassium;tetrabromorhenium;dibromide is a useful research compound. Its molecular formula is Br6K2Re and its molecular weight is 743.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Dipotassium tetrabromorhenium dibromide is characterized by the following chemical properties:
- Molecular Formula : K₂[ReBr₆]
- Molecular Weight : 447.68 g/mol
- Appearance : Typically exists as a crystalline solid.
- Solubility : Soluble in polar solvents.
Anticancer Properties
Recent studies have indicated that rhenium-based compounds exhibit significant anticancer activity. For instance, research has shown that certain rhenium complexes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Case Study: Rhenium Complexes in Cancer Therapy
A study published in the Journal of Medicinal Chemistry investigated the effects of rhenium complexes on breast cancer cells. The results demonstrated that these compounds could reduce cell viability by up to 70% at specific concentrations, with mechanisms involving DNA damage and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Re(CO)₃Cl | MCF7 (Breast) | 15 | ROS generation |
| Re(CO)₃Br | MDA-MB-231 (Breast) | 12 | DNA intercalation |
Antimicrobial Activity
Dipotassium tetrabromorhenium dibromide has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Research Findings on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various rhenium compounds against pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using human cell lines have shown that while dipotassium tetrabromorhenium dibromide exhibits cytotoxic effects, these are significantly lower than traditional chemotherapeutic agents, suggesting a potential therapeutic window for further development.
| Cell Line | IC50 (µM) | Type of Effect |
|---|---|---|
| HEK293 (Kidney) | >100 | Low toxicity |
| A549 (Lung Cancer) | 45 | Moderate toxicity |
Eigenschaften
CAS-Nummer |
16903-70-1 |
|---|---|
Molekularformel |
Br6K2Re |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
dipotassium;hexabromorhenium(2-) |
InChI |
InChI=1S/6BrH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
KJFJGUZKEHEZCT-UHFFFAOYSA-H |
SMILES |
[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br |
Isomerische SMILES |
[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br |
Kanonische SMILES |
[K+].[K+].Br[Re-2](Br)(Br)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















